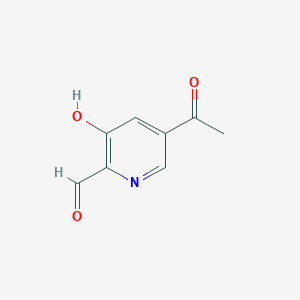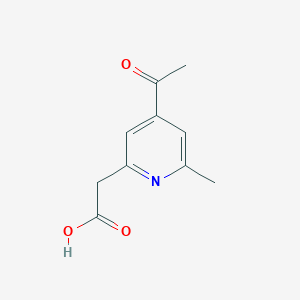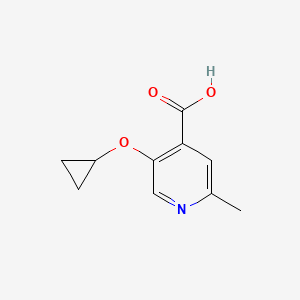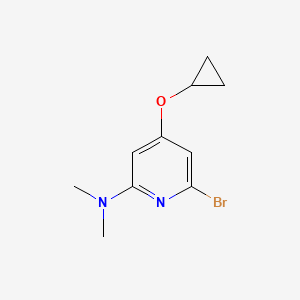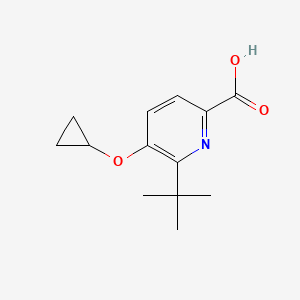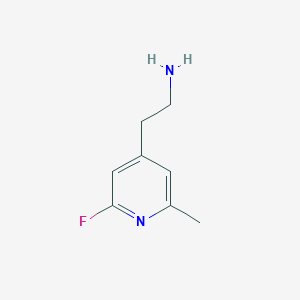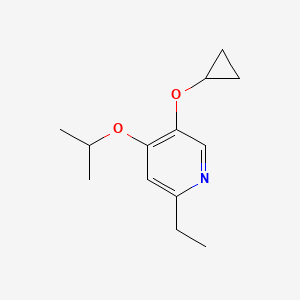
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is an organic compound with the molecular formula C13H19NO It is a pyridine derivative characterized by the presence of cyclopropoxy, ethyl, and isopropoxy groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylpyridine and isopropyl bromide.
Cyclopropanation: The cyclopropanation of 2-ethylpyridine is achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Isopropoxylation: The isopropoxylation step involves the reaction of the cyclopropylated intermediate with isopropyl alcohol in the presence of a suitable catalyst, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.
Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous feeding of reactants and removal of products, thus improving efficiency and scalability.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the cyclopropoxy or isopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
科学的研究の応用
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Influencing gene expression and protein synthesis, resulting in altered cellular functions.
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-2-ethyl-5-isopropoxypyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
5-Cyclopropoxy-2-ethyl-4-isopropylpyridine: A compound with a similar structure but different substituents.
Uniqueness
5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-ethyl-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C13H19NO2/c1-4-10-7-12(15-9(2)3)13(8-14-10)16-11-5-6-11/h7-9,11H,4-6H2,1-3H3 |
InChIキー |
MEKMTRDMQIYFGK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=N1)OC2CC2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



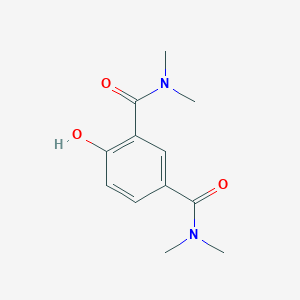

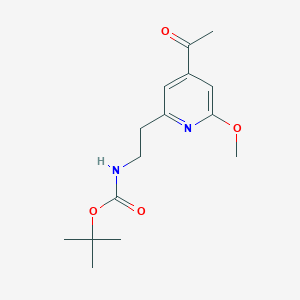
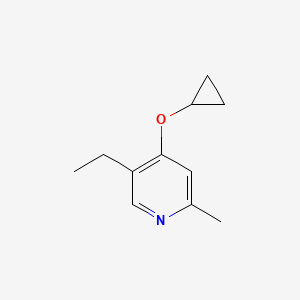
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
